molecular formula C13H16Cl2N2S B5760161 1-Cyclohexyl-3-(3,4-dichlorophenyl)thiourea

1-Cyclohexyl-3-(3,4-dichlorophenyl)thiourea

Cat. No.: B5760161
M. Wt: 303.2 g/mol
InChI Key: ZOQUZJUDOXNLBG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Cyclohexyl-3-(3,4-dichlorophenyl)thiourea typically involves the reaction of cyclohexylamine with 3,4-dichlorophenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

1-Cyclohexyl-3-(3,4-dichlorophenyl)thiourea undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclohexyl-3-(3,4-dichlorophenyl)thiourea has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: It exhibits significant biological activities, including antibacterial, antioxidant, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and Alzheimer’s disease.

    Industry: It is used in the production of dyes, elastomers, plastics, and textiles.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(3,4-dichlorophenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

1-Cyclohexyl-3-(3,4-dichlorophenyl)thiourea can be compared with other thiourea derivatives such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1-cyclohexyl-3-(3,4-dichlorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2S/c14-11-7-6-10(8-12(11)15)17-13(18)16-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQUZJUDOXNLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 16.2 gm. (0.1 mole) of 3,4-dichloroaniline and 14.1 gm. (0.1 mole) of cyclohexyl isothiocyanate is heated together on the steam bath for four hours. The solid is crystallized from ethanol-water; 18 gm. (59%), m.p. 159°-162°.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two

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